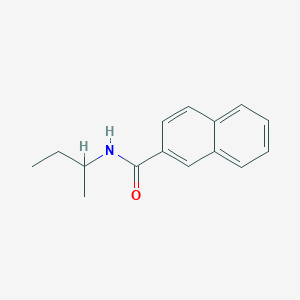

N-(butan-2-yl)naphthalene-2-carboxamide

Description

N-(butan-2-yl)naphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring a secondary butyl (butan-2-yl) substituent on the amide nitrogen. The naphthalene-2-carboxamide scaffold is known for diverse applications, including antimicrobial agents, dyes, and molecular recognition systems. The branched alkyl chain in this compound may influence its physicochemical properties, such as lipophilicity and crystallinity, compared to aromatic or hydroxylated analogs .

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.3g/mol |

IUPAC Name |

N-butan-2-ylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C15H17NO/c1-3-11(2)16-15(17)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,16,17) |

InChI Key |

SIQNBRLLLMSEHW-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Alkoxyphenyl Derivatives: Compounds like 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (9a) and N-(4-butoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (12c) feature alkoxy-substituted aromatic rings.

Pyridinyl Derivatives :

The pyridin-4-yl-substituted analog in forms intramolecular hydrogen bonds (N—H⋯N) and π-π stacking (3.59 Å spacing), stabilizing its crystal structure. Such interactions are absent in the aliphatic butan-2-yl derivative, which may exhibit lower thermal stability .Hydroxyethyl and Chloro-Methylphenyl Derivatives :

Compounds like 3-hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS 92-80-8) and N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 135-63-7) incorporate polar functional groups (hydroxy, chloro), enhancing solubility in polar solvents. The butan-2-yl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Table 1: Comparison of Physical Properties

| Compound Name | Substituent | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| N-(2-Ethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (10a) | 2-Ethoxyphenyl | 139 | 55 | High crystallinity, H-bonding |

| N-(4-Butoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (12c) | 4-Butoxyphenyl | 154 | 77 | Long alkoxy chain, π-π stacking |

| 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS 92-80-8) | 2-Hydroxyethyl | Not reported | Not reported | High polarity, water solubility |

| N-(butan-2-yl)naphthalene-2-carboxamide (Inferred) | Butan-2-yl | ~100–120 (estimated) | — | Branched alkyl, moderate lipophilicity |

- Melting Points : Alkoxyphenyl derivatives exhibit higher melting points (139–154°C) due to aromatic stacking and hydrogen bonds. The target compound’s branched alkyl group likely reduces intermolecular forces, lowering its melting point .

- Synthetic Yields: Alkoxyphenyl analogs are synthesized in 49–86% yields, with longer alkoxy chains (e.g., butoxy) showing higher yields.

Spectroscopic and Stability Profiles

- IR/NMR Data : Alkoxyphenyl derivatives show characteristic signals for O–H (3200–3500 cm⁻¹) and C–O–C (1250 cm⁻¹). The butan-2-yl group would exhibit distinct ^1H-NMR splitting (e.g., triplet for CH₃ groups) and ^13C-NMR signals for branched carbons .

- Stability : Pyridinyl derivatives () are stabilized by hydrogen bonds and π-π stacking. The target compound’s stability may rely on van der Waals interactions, requiring stabilizers in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.